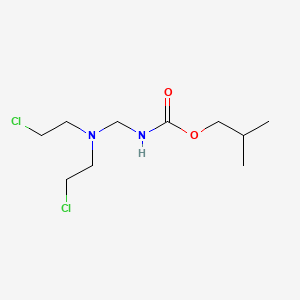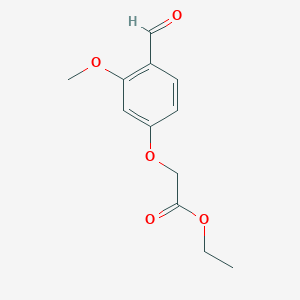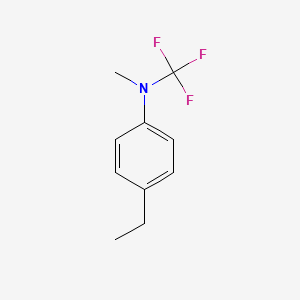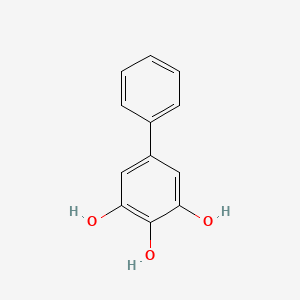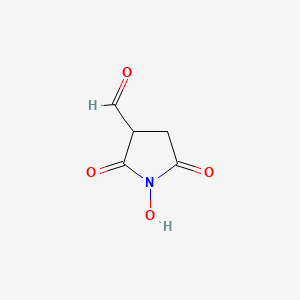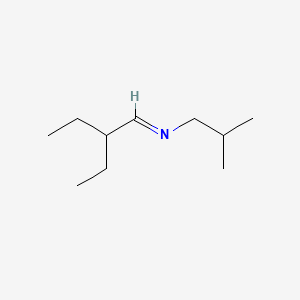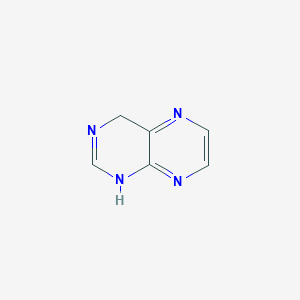
1,4-Dihydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteridine, 3,4-dihydro-: is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrazine and pyrimidine rings. These compounds are known for their diverse biological roles, including their presence in pigments and enzyme cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pteridine, 3,4-dihydro- typically involves the condensation of pyrimidine derivatives with pyrazine derivatives. One common method is the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions to form the pteridine ring system . Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines .
Industrial Production Methods: Industrial production of pteridine, 3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions: Pteridine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can convert pteridine, 3,4-dihydro- to tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring carbons and nitrogens are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pteridine-2,4-dione derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
Chemistry: Pteridine, 3,4-dihydro- serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives are used in the development of fluorescent dyes and metal complexes .
Biology: In biological systems, pteridine, 3,4-dihydro- derivatives act as cofactors for enzymes involved in metabolic pathways. They play a crucial role in the biosynthesis of neurotransmitters and other essential biomolecules .
Medicine: Pteridine, 3,4-dihydro- and its derivatives have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, pteridine, 3,4-dihydro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
作用機序
Pteridine, 3,4-dihydro- exerts its effects through its interaction with specific molecular targets. For instance, it acts as a cofactor for enzymes such as dihydropteridine reductase, which is involved in the metabolism of aromatic amino acids . The compound’s ability to donate and accept electrons makes it crucial in redox reactions within biological systems . Additionally, pteridine, 3,4-dihydro- can modulate the activity of enzymes by binding to their active sites, thereby influencing various metabolic pathways .
類似化合物との比較
Tetrahydropteridine: A reduced form of pteridine, 3,4-dihydro-, involved in similar biochemical processes.
Pteridine-2,4-dione: An oxidized derivative with distinct chemical properties.
Neopterin: A pteridine derivative used as a biomarker for immune system activation.
Uniqueness: Pteridine, 3,4-dihydro- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
25911-72-2 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC名 |
1,4-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10) |
InChIキー |
JBNBYKWDFWNCFV-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC=CN=C2NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
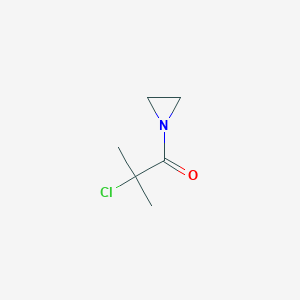
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
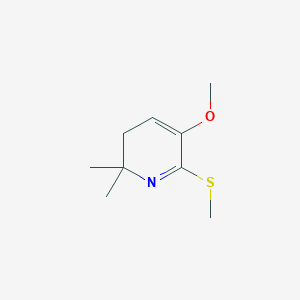
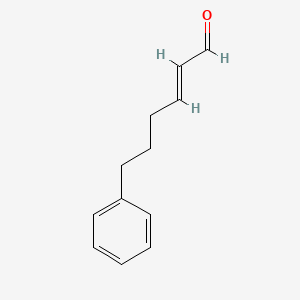
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)

